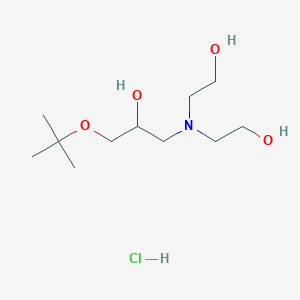
2,2'-((3-(Tert-butoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 3-tert-Butoxy-1,2-propanediol . This compound is an organic building block used in chemical synthesis . It has a molecular weight of 148.20 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as tert-butyl esters have been synthesized using flow microreactor systems . Another study describes the oxidative radical cyclization of 3(5)-aminoazoles and aromatic aldehydes with di-tert-butyl peroxide (DTBP), which could potentially be relevant .科学的研究の応用
Synthetic Applications and Reactivity Studies
Aza-Payne Rearrangement : The study of N-activated 2-aziridinemethanols, which share structural similarities with the query compound, reveals their utility in synthetic chemistry, particularly through the aza-Payne rearrangement. This reaction facilitates the production of epoxy sulfonamides and functionalized 1,2-amino alcohols, highlighting the compound's role in generating valuable synthetic intermediates (Ibuka, 1998).
Polyol Synthesis : Compounds structurally related to the query chemical have been used in the synthesis of polyfunctional polyols. These polyols are critical in the preparation of polyurethane materials, demonstrating the compound's potential in polymer chemistry and materials science (Wu et al., 2009).
Materials Science and Polymer Chemistry
Polyurethane Preparation : The chemical structures of polyfunctional polyols derived from reactions involving similar compounds have been extensively characterized, showcasing their application in developing advanced polyurethane materials. These materials possess notable mechanical, water-resistance, and thermal properties, underscoring the importance of such compounds in the synthesis of high-performance polymers (Wu et al., 2009).
Fuel Additives and Solvents : The dehydration of 2,3-butanediol to produce dioxolane mixtures demonstrates the utility of related chemical processes in creating sustainable fuel additives and solvents. This research points to the potential environmental benefits of utilizing similar compounds in renewable energy and green chemistry applications (Harvey et al., 2016).
特性
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO4.ClH/c1-11(2,3)16-9-10(15)8-12(4-6-13)5-7-14;/h10,13-15H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOTZDJUVFQQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)
![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2929415.png)
![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)
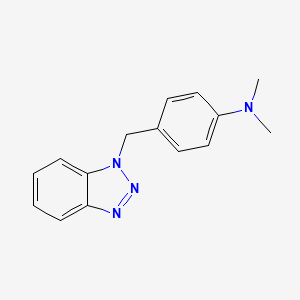
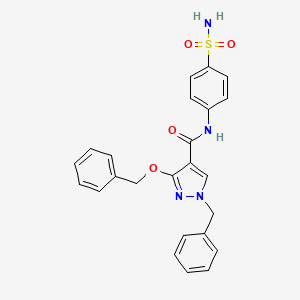

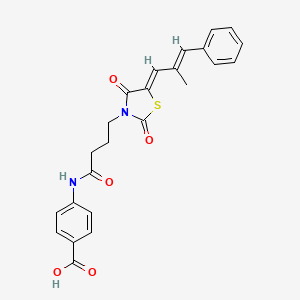

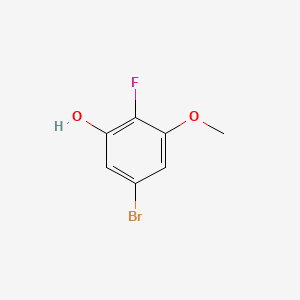
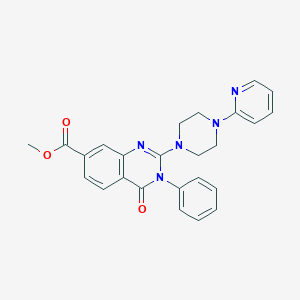
![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)